N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-14-8-9-16(3)21(12-14)33(31,32)24-23-27-22(26-17-11-10-15(2)19(25)13-17)18-6-4-5-7-20(18)30(23)29-28-24/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBRDUWVDKVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.
Substitution reactions: Introducing the chloro and methyl groups on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE: can be compared with other triazoloquinazoline derivatives, which may have similar structures but different substituents.
Other sulfonyl-containing compounds: These may share similar chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: N-(3-chloro-4-methylphenyl)-3-(2,5-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Molecular Formula: C16H18ClN5O2S
- Molecular Weight: 365.87 g/mol
Anticancer Properties
Research indicates that compounds similar to triazoloquinazolines exhibit significant anticancer activity. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound may share similar properties.
Antimicrobial Activity
Triazole-based compounds have been reported to possess antimicrobial properties. The sulfonamide group in this compound could enhance its ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial growth.
Enzyme Inhibition
Compounds with a triazole ring often act as enzyme inhibitors. This particular compound may inhibit enzymes involved in cancer progression or microbial metabolism. For example, sulfonamides are known to inhibit dihydropteroate synthase, a crucial enzyme in folate biosynthesis in bacteria.
Neuroprotective Effects
Some studies suggest that triazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could position the compound as a candidate for further research in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study on related quinazoline derivatives demonstrated that they inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways. The effectiveness was attributed to structural features similar to those found in this compound.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of a sulfonamide moiety is critical for enhancing antibacterial activity.
Research Findings
Recent research has focused on synthesizing and characterizing new triazole derivatives with enhanced biological activities. These studies highlight modifications in structure that lead to improved potency against specific targets such as kinases and bacterial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
